1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione
Description
Anthracene-9,10-dione (anthraquinone) derivatives are a critical class of compounds with broad applications in medicinal chemistry, materials science, and industrial processes . The core structure’s redox activity, π-conjugation, and ability to undergo nucleophilic substitution make it a versatile scaffold for drug development . 1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione (hereafter referred to as Compound X) is distinguished by its unique substitution pattern: hydroxyl groups at positions 1, 3, and 5, and a methoxymethyl group at position 2. This article compares Compound X with structurally related anthraquinones, focusing on synthesis, physicochemical properties, and biological activities.
Properties
CAS No. |
124854-45-1 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-22-6-9-11(18)5-8-13(16(9)21)14(19)7-3-2-4-10(17)12(7)15(8)20/h2-5,17-18,21H,6H2,1H3 |
InChI Key |
QPAINZVYGPYFIU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Functionalization of Anthraquinone Core
Anthraquinone derivatives are typically functionalized through reactions that form carbon–carbon (C–C), carbon–oxygen (C–O), and carbon–halogen (C–Hal) bonds. The presence of carbonyl groups reduces electron density on the aromatic rings, making direct electrophilic substitutions challenging. Therefore, synthetic approaches often involve:
- Nucleophilic substitution reactions at activated positions,
- Mannich-type reactions for aminoalkylation,
- Metal-catalyzed cross-coupling reactions for carbon–carbon bond formation,
- Radical processes and
- Direct C–H functionalization using catalytic systems.
Hydroxylation Steps
The introduction of hydroxy groups at the 1, 3, and 5 positions is typically achieved by selective hydroxylation of the anthraquinone ring system. This can be performed via:
- Electrophilic aromatic substitution using hydroxylating agents under controlled acidic or basic conditions,
- Oxidative hydroxylation employing oxidants such as hydrogen peroxide or peracids,
- Demethylation of methoxy precursors by treatment with boron tribromide or other demethylating agents to yield hydroxy groups.
Introduction of the Methoxymethyl Group at Position 2
The methoxymethyl substituent is introduced through alkylation reactions targeting the 2-position, which is activated by adjacent hydroxy groups. Common methods include:
- Alkylation with methoxymethyl chloride or bromide in the presence of a base to form the methoxymethyl ether,
- Use of formaldehyde and methanol under acidic conditions to form the methoxymethyl group via hydroxymethylation followed by methylation,
- Metal-catalyzed C–O bond formation to attach the methoxymethyl group selectively.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Selective hydroxylation | Oxidants (H2O2, peracids), acidic/basic media | Introduction of hydroxy groups at 1,3,5 positions |
| 2 | Alkylation | Methoxymethyl halide, base (e.g., K2CO3) | Formation of methoxymethyl substituent at position 2 |
| 3 | Purification and characterization | Chromatography, crystallization | Isolation of pure 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione |
This sequence is adapted from general anthraquinone functionalization protocols, optimized for regioselectivity and yield.
Research Findings and Methodological Insights
- The electron-withdrawing carbonyl groups in anthracene-9,10-dione impose steric and electronic constraints that influence substitution patterns, necessitating careful control of reaction conditions to achieve selective hydroxylation and alkylation.
- Mannich-type reactions have been successfully employed for introducing aminoalkyl substituents in anthraquinones, indicating potential analogous strategies for hydroxymethylation and methoxymethylation.
- The use of metal catalysts such as indium bromide has shown efficacy in facilitating annulation and alkylation reactions on anthraquinone derivatives, suggesting possible catalytic approaches for methoxymethyl group installation.
- Direct oxidative nucleophilic substitution of hydrogen (ONSH) can be applied to anthraquinones with activating substituents, providing routes for functional group introduction at specific ring positions.
- The regioselectivity of alkylation reactions can be influenced by substituent effects and solvent choice, as demonstrated in studies with prenyl and allyl bromides on hydroxyanthraquinones, which may inform optimization of methoxymethylation steps.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Activity
Research indicates that 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione possesses strong antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may mitigate oxidative damage in biological systems.
Anticancer Potential
The compound has been investigated for its potential anticancer activity. Initial findings suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological studies aimed at developing new cancer therapies .
Organic Synthesis
Synthetic Routes
Several synthetic methods have been developed to produce 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione. These methods highlight the versatility of synthetic strategies available in organic chemistry. The presence of multiple functional groups allows this compound to participate in various chemical reactions, making it useful in the synthesis of other organic compounds.
Biological Studies
Interaction Studies
Understanding the interactions of 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione with biological systems is essential for elucidating its mechanism of action. Interaction studies typically involve evaluating how this compound affects cellular processes and its potential as a therapeutic agent .
Numerous studies have explored the biological activities of anthraquinones and their derivatives. For instance:
- A study combining anthraquinone derivatives with coumarin showed promising antibacterial and antioxidant activities. The synthesized compounds were screened for various biological activities and demonstrated significant potential as multi-target agents against bacterial infections and oxidative stress .
- Research on marine-derived anthraquinones indicated their potential therapeutic uses due to their bioactive properties. These compounds have been isolated from marine fungi and shown to possess various biological activities including antibacterial and anticancer effects .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Compound X’s substitution pattern (1,3,5-trihydroxy; 2-methoxymethyl) differs markedly from other anthraquinones:
- Mitoxantrone (MTX): Contains 1,4-dihydroxy and 5,8-bis(2-hydroxyethylamino) groups, enabling DNA intercalation and topoisomerase II inhibition .
- Sulfur-containing derivatives: E.g., 1,4-bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-diones, designed to reduce cardiotoxicity while retaining anticancer activity .
- Aminoanthraquinones: Such as 2-(butylamino)anthracene-9,10-dione, synthesized via nucleophilic substitution with amines .
The methoxymethyl group in Compound X introduces steric bulk and moderate hydrophilicity compared to aryl (e.g., 1-hydroxy-2-phenyl derivatives ) or aminoethyl substituents. This may enhance solubility relative to hydrophobic analogs like 2,6-di(furan-3-yl)anthracene-9,10-dione, which exhibits CK2 inhibition (IC₅₀ = 2.35 μM) .
Physicochemical Properties
Key data for select analogs are summarized below:
- Solubility: The methoxymethyl group in Compound X likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., Compound 25 ). Anthraquinones with polar groups (e.g., hydroxyl, amino) generally exhibit improved solubility, critical for bioavailability .
- Thermal Stability : Decomposition temperatures for hydroxy-aryl analogs range from 148.5°C to 209.5°C , suggesting Compound X’s stability may align with these values.
Anticancer Potential
- Mitoxantrone and analogs : Act via DNA intercalation, topoisomerase II inhibition, and disruption of β-catenin/TBL1 interactions in leukemia cells .
- Sulfur-containing derivatives : Designed to mitigate cardiotoxicity while maintaining anticancer efficacy .
- Compound X: While its bioactivity is uncharacterized in the evidence, its trihydroxy substitution may enable redox cycling or hydrogen bonding with biological targets, akin to 1,3-dihydroxyanthraquinones .
Enzyme Inhibition
- CK2 inhibition : 2,6-di(furan-3-yl)anthracene-9,10-dione inhibits CK2 (IC₅₀ = 2.35 μM) via ATP-competitive binding . Compound X’s hydroxyl groups could similarly engage kinase active sites.
- Anti-acetylcholinesterase effects: Thio-substituted analogs (e.g., 1-(4-aminophenylthio)anthracene-9,10-dione) show enzyme inhibitory activity via molecular docking studies .
Computational Insights
- Molecular modeling: Anthraquinones with alkylamino groups at positions 1 and 4 exhibit ionization potentials of 7.7–7.9 eV, correlating with anticancer activity .
- Binding affinity : The methoxymethyl group may sterically hinder interactions compared to planar substituents (e.g., furan or phenyl), as seen in CK2 inhibitors .
Biological Activity
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione is a polyhydroxyanthraquinone derivative that has garnered attention due to its diverse biological activities. Found in the plant Damnacanthus indicus, this compound features a complex structure characterized by three hydroxyl groups and a methoxymethyl substituent on the anthracene core. Its molecular formula is C16H12O7, with a molecular weight of approximately 300.263 g/mol. The presence of multiple functional groups allows for various interactions, making it a subject of interest in both synthetic and medicinal chemistry.
Antioxidant Properties
Research indicates that 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione exhibits significant antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative damage to cellular components.
Anticancer Activity
Preliminary studies suggest potential anticancer activity for 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione. Its mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, similar anthraquinone derivatives have shown to decrease cell viability in various cancer cell lines through mechanisms such as modulation of apoptosis-related proteins (Bcl-2 and Bax) and activation of caspases .
In vitro studies have indicated that treatment with this compound could lead to significant reductions in tumor cell growth. The pathways involved may include the inhibition of key signaling molecules that promote cancer cell survival and proliferation .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione is crucial for optimizing its biological efficacy. The arrangement of hydroxyl groups and the methoxymethyl substituent significantly influence its reactivity and interaction with biological targets. Comparative analysis with other anthraquinones reveals that variations in hydroxyl group positioning can lead to differences in potency against various biological targets .
Comparative Analysis with Related Compounds
To contextualize the biological activity of 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione, it is useful to compare it with other anthraquinone derivatives:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| 1,3-Dihydroxyanthraquinone | C14H10O4 | Antimicrobial and dye applications |
| 1-Hydroxy-2-methylanthraquinone | C15H12O3 | Exhibits antimicrobial properties |
| 1,8-Dihydroxyanthraquinone | C14H10O4 | Known for anticancer activity |
The unique configuration of 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione distinguishes it from these compounds by potentially enhancing its biological properties through increased solubility and reactivity due to the additional hydroxyl group.
In Vitro Studies on Cancer Cell Lines
A study focused on the effects of anthraquinone derivatives on human cancer cell lines demonstrated that compounds similar to 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione induced significant apoptosis in K562 leukemia cells. The treatment resulted in reduced expression of anti-apoptotic proteins and increased markers associated with apoptosis .
Antioxidant Efficacy Assessment
Another investigation assessed the antioxidant capacity of various anthraquinones using DPPH radical scavenging assays. Results indicated that 1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione exhibited a high scavenging ability comparable to established antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
